molecular formula C9H5FO2 B2999975 3-Ethynyl-2-fluorobenzoic acid CAS No. 1862052-40-1

3-Ethynyl-2-fluorobenzoic acid

Cat. No.: B2999975
CAS No.: 1862052-40-1
M. Wt: 164.135
InChI Key: GJRBGAUQTOSMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1862052-40-1 . It has a molecular weight of 164.14 . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FO2/c1-2-6-4-3-5-7 (8 (6)10)9 (11)12/h1,3-5H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 164.14 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

3-Ethynyl-2-fluorobenzoic acid has been utilized in the synthesis of porous metal-organic framework compounds. By varying functionality in the 3- and 3'-positions of 4,4'-ethynylenedibenzoic acids, researchers have created a collection of MOFs with differing connectivities and levels of interpenetration. This ligand-elaboration strategy engenders structural diversity in Zn-based, mixed-ligand MOFs, demonstrating the compound's utility in constructing advanced porous materials (Gadzikwa et al., 2008).

Fluorescent Sensors

Heteroatom-containing organic fluorophores have been designed using structural principles related to this compound, showcasing its relevance in developing fluorescent pH sensors. These sensors exhibit the phenomenon of aggregation-induced emission (AIE), enabling reversible switching between emission states under different pH conditions, thus serving as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Biodegradation Studies

Research on biodegradation pathways of fluorinated aromatic compounds, closely related to this compound, has led to the isolation of microorganisms capable of degrading these compounds as sole carbon sources. This work provides insight into the enzymatic processes involved in breaking down fluorinated aromatics, with potential applications in environmental remediation and the development of biotechnological approaches to pollution control (Boersma et al., 2004).

Magnetic Materials

The modification of ligands, including those structurally similar to this compound, has been used to fine-tune the structure and magnetic properties of azido-Cu(II) chain compounds. These compounds exhibit ferromagnetic ordering and slow magnetic relaxation, highlighting the role of such ligands in the design of materials with specific magnetic behaviors (Liu et al., 2017).

Future Directions

The future directions of research involving 3-Ethynyl-2-fluorobenzoic acid could potentially involve its use in the synthesis of fluorinated clusters in yttrium metal-organic frameworks (MOFs) . Additionally, the compound could be used in the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important PET-tracer for the incorporation of 18F into peptides, proteins, or antibodies .

Mechanism of Action

Target of Action

Benzylic compounds, which include 3-ethynyl-2-fluorobenzoic acid, are known to undergo reactions at the benzylic position .

Mode of Action

The mode of action of this compound involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . The specifics of these interactions depend on the reaction conditions and the presence of other compounds.

Biochemical Pathways

It is known that fluorinated compounds can be metabolized by microorganisms . For example, 3-fluorobenzoic acid, a related compound, is metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .

Result of Action

Reactions at the benzylic position can lead to various products depending on the reaction conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other compounds can influence its reactivity .

Properties

IUPAC Name

3-ethynyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBGAUQTOSMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.